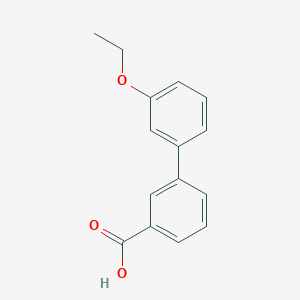

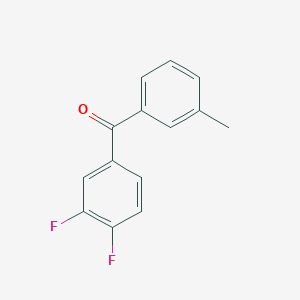

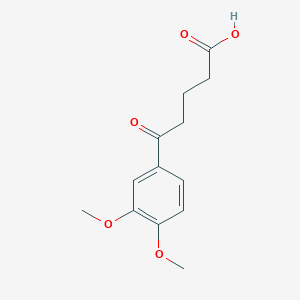

![molecular formula C9H8N2O2 B1334189 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 80353-93-1](/img/structure/B1334189.png)

6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Vue d'ensemble

Description

6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (6-MIPCA) is a heterocyclic aromatic compound that is used in a variety of applications, including as a synthetic reagent, a laboratory tool, and a drug delivery agent. 6-MIPCA has a wide range of properties that make it an attractive choice for many applications. For example, it is a highly stable compound, with a low melting point and excellent solubility in a variety of solvents. It also has a low toxicity profile and is non-carcinogenic. In addition, 6-MIPCA has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.

Applications De Recherche Scientifique

Synthesis and Pharmacological Testing

6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives have been synthesized and tested for various pharmacological activities. For instance, 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids were prepared and evaluated for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Similarly, 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides were synthesized and pharmacologically tested, with 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid being particularly active (Di Chiacchio et al., 1998).

Chemical Synthesis and Properties

The chemical synthesis and properties of related compounds have also been explored. A study demonstrated aqueous syntheses of methylimidazo[1,2-a]pyridines without the addition of catalysts. This method also yielded imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline in good yields (Mohan et al., 2013). Another research focused on the synthesis of novel 6-aminoimidazo[1,2-a]pyridine derivatives using palladium- and copper-catalyzed methodologies, highlighting their potential in creating diverse chemical structures (Enguehard et al., 2003).

Mécanisme D'action

Target of Action

6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been recognized for their wide range of applications in medicinal chemistry . These compounds have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have also been used as covalent inhibitors in the treatment of cancers .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been known to interact with their targets and cause changes that lead to their therapeutic effects . For instance, they have been used to inhibit KRAS G12C, a common mutation in various types of cancer .

Biochemical Pathways

For example, they have been used to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Pharmacokinetics

One of the imidazo[1,2-a]pyridine derivatives, q203, has been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been known to exhibit significant activity against mdr-tb and xdr-tb . In the case of cancer treatment, they have shown potential as covalent inhibitors .

Propriétés

IUPAC Name |

6-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-2-3-8-10-7(9(12)13)5-11(8)4-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSQTKHVHYSKLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374951 | |

| Record name | 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80353-93-1 | |

| Record name | 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

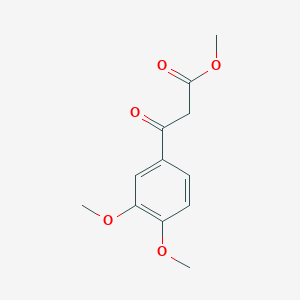

![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1334117.png)

![1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine](/img/structure/B1334127.png)

![2-[(3-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1334128.png)